4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRXVAPLPBSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyrazine with N-methylthiosemicarbazide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazole compound.
Starting Materials: 2-cyanopyrazine and N-methylthiosemicarbazide.
Reaction Conditions: The reaction is typically carried out in methanol under reflux conditions. Prolonged heating is required to ensure complete cyclization.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can yield a variety of alkylated or acylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have shown that this compound exhibits potent activity against a range of bacteria and fungi. For instance, it has been evaluated against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating both bactericidal and fungicidal effects.
Case Study: Antimicrobial Evaluation
A study conducted on the compound's antimicrobial efficacy revealed the following results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that this compound could be a viable candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Agricultural Applications
Fungicide Development
The compound has also been explored for its potential as a fungicide. Its structure allows it to interfere with fungal growth mechanisms, making it suitable for agricultural applications.
Case Study: Efficacy as a Fungicide
In trials assessing its effectiveness against various phytopathogenic fungi, the compound showed promising results:
| Fungal Pathogen | Effective Concentration (EC) |
|---|---|
| Fusarium oxysporum | 50 µg/mL |
| Botrytis cinerea | 75 µg/mL |
These results suggest that the compound could be used to develop new fungicides that are both effective and environmentally friendly .
Materials Science
Corrosion Inhibition
Another application of this compound is in materials science as a corrosion inhibitor. Its thiol group can form protective films on metal surfaces, thereby preventing corrosion.
Case Study: Corrosion Inhibition Performance
A study investigating the corrosion inhibition efficiency of the compound on carbon steel in acidic environments yielded the following data:
| Concentration (mM) | Inhibition Efficiency (%) |
|---|---|
| 0.1 | 85 |
| 0.5 | 92 |
| 1.0 | 95 |
The high inhibition efficiency indicates that this compound could serve as an effective corrosion inhibitor in industrial applications .
Mechanism of Action
The mechanism of action of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt key biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to structurally analogous compounds. Key comparisons are summarized below:
Structural Analogues with Varying Heterocyclic Substituents
Bulky substituents like 2-phenylcyclopropyl may enhance membrane permeability but require further study.
Bioactivity Comparisons
- Antibacterial Activity: Fluorinated Schiff base derivatives (e.g., compounds 60–62 in ) synthesized from this compound showed MIC values against P. aeruginosa ranging from 2.8–21.7 µM. These derivatives outperform non-fluorinated analogues due to the electronegative fluorine atoms enhancing target binding . Example: Compound 60 (para-fluoro substitution): MIC = 2.8 µM .
- Antioxidant Activity: Electron-donating groups (-NH₂, -SH) in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) improve radical scavenging capacity (DPPH assay IC₅₀: 18–25 µM) compared to the parent compound .
Insect Olfactory Modulation : Analogues like VUAA1 and OLC15 (pyridine/pyridinyl substituents) act as Orco receptor agonists/antagonists in insects, highlighting substituent-dependent functional switching .
Biological Activity
Overview
4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and infections. The presence of a thiol group enhances its reactivity and biological interactions.
Target Interactions:
The compound likely interacts with biological targets through covalent bonding due to the thiol group in its structure. This interaction can lead to the modulation of various biochemical pathways.
Biochemical Pathways:
Similar triazole compounds have been shown to affect pathways involved in cell proliferation and apoptosis, making them candidates for anticancer therapies .
Pharmacokinetics:
The ethyl group in the compound may enhance lipophilicity, improving absorption and distribution in biological systems. This characteristic is crucial for its potential therapeutic efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated significant cytotoxicity against these cancer types, particularly melanoma cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal properties. The triazole ring is known to interact with enzymes involved in fungal cell wall synthesis, potentially leading to effective antifungal agents .
Case Studies
- Cancer Cell Line Studies:
- In Silico Studies:
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | Methyl group instead of ethyl | Similar anticancer activity |
| 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Pyridine ring instead of pyrazine | Antimicrobial properties |
| 4-Ethyl-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Phenyl group substitution | Potentially lower activity compared to pyrazine derivatives |
Q & A
What are the established synthetic routes for 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step cyclization reactions. A common approach starts with preparing pyrazine and triazole intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized in basic media to form the triazole-thiol core, followed by alkylation or functionalization steps to introduce the ethyl and pyrazine groups . Key intermediates are characterized using:
- ¹H-NMR and LC-MS for structural confirmation .
- Elemental analysis to verify purity and stoichiometry .
- Reflux conditions (e.g., ethanol as solvent, 70–80°C) to optimize cyclization efficiency .
What biological activities have been preliminarily reported for this compound, and what assays are used for initial screening?
Level: Basic
Methodological Answer:
The compound’s 1,2,4-triazole-thiol scaffold is associated with antibacterial, antifungal, and potential enzyme-inhibitory activities. Initial screening methods include:
- Antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) .
- Enzyme inhibition assays (e.g., spectrophotometric monitoring of target enzymes like dihydrofolate reductase) .
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess therapeutic potential .
How does thiol-thione tautomerism influence the compound’s reactivity and interactions with biological targets?
Level: Advanced
Methodological Answer:
The thiol (-SH) and thione (=S) tautomeric forms exhibit distinct electronic properties, affecting binding affinity and metabolic stability. Studies on analogous triazole-thiols reveal:
- Thione dominance in polar solvents, enhancing interactions with hydrophilic enzyme pockets .
- Thiol reactivity toward alkylation or oxidation, which can be leveraged for prodrug design .
- Computational analysis (e.g., DFT calculations) to predict tautomer distribution and optimize substituents for desired tautomer stabilization .
How can molecular docking and ADME studies guide the rational design of derivatives with improved pharmacological profiles?
Level: Advanced
Methodological Answer:
- Molecular docking (using software like AutoDock Vina) identifies key interactions with targets (e.g., hydrogen bonding with pyrazine nitrogen atoms) .
- ADME prediction tools (e.g., SwissADME) assess logP, solubility, and metabolic liabilities. For example:
What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data across derivatives?
Level: Advanced
Methodological Answer:
Contradictions arise from varying assay conditions or substituent electronic effects. Robust SAR analysis involves:
- Standardized bioassays (e.g., fixed pH, temperature) to minimize variability .
- Electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring, shown to enhance antibacterial activity but reduce cytotoxicity .
- Comparative crystallography of ligand-target complexes to validate binding modes .
What advanced techniques optimize synthetic yield and purity for scale-up in academic research?
Level: Advanced
Methodological Answer:
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Continuous flow reactors enhance reproducibility and scalability for multi-step syntheses .
- Purification via preparative HPLC resolves closely related byproducts (e.g., alkylation isomers) .
How do solvent and catalyst choices influence the compound’s synthetic pathway and product distribution?
Level: Advanced
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the thiol group, while protic solvents (e.g., ethanol) stabilize intermediates during cyclization .
- Acid catalysts (e.g., HCl) accelerate cyclization but risk protonating pyrazine, altering reactivity. Base catalysts (e.g., K₂CO₃) promote deprotonation for alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
